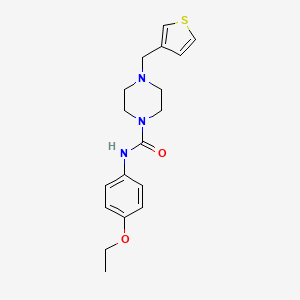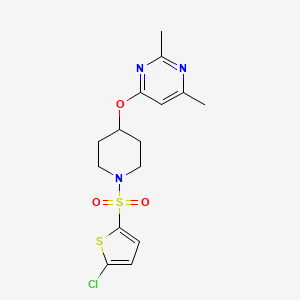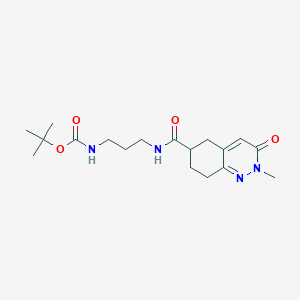
Carbamate de tert-butyle (3-(2-méthyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyle)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate is a useful research compound. Its molecular formula is C18H28N4O4 and its molecular weight is 364.446. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
Les dérivés de carbamate de tert-butyle sont souvent utilisés dans le développement de produits pharmaceutiques en raison de leur stabilité et de leur capacité à protéger les groupes amines lors de réactions chimiques. Ce composé peut être utilisé dans la synthèse de diverses molécules médicamenteuses, en particulier celles nécessitant la protection de groupes fonctionnels lors de processus de synthèse en plusieurs étapes .
Synthèse organique
En chimie organique, le carbamate de tert-butyle est un réactif précieux pour la synthèse de molécules organiques complexes. Il est utilisé dans la formation d'amines N-Boc-protégées, qui sont des intermédiaires essentiels dans la synthèse de peptides et d'autres composés azotés . Cette stratégie de protection aide à contrôler la réactivité des amines lors des étapes synthétiques ultérieures.
Recherche en catalyse
Les composés de carbamate de tert-butyle sont utilisés dans la recherche en catalyse, en particulier dans le développement de nouveaux systèmes catalytiques. Ils peuvent agir comme ligands ou substrats dans les réactions catalytiques, aidant à la formation des produits souhaités avec une sélectivité et une efficacité élevées . Cette application est importante dans le domaine de la chimie verte, où l'objectif est de développer des procédés chimiques plus durables et respectueux de l'environnement.
Science des matériaux
En science des matériaux, les dérivés de carbamate de tert-butyle sont utilisés dans la synthèse de polymères et de matériaux avancés. Ces composés peuvent être incorporés dans les squelettes polymères pour introduire des groupes fonctionnels spécifiques, améliorant ainsi les propriétés des matériaux résultants . Cette application est particulièrement pertinente dans le développement de nouveaux matériaux aux propriétés adaptées à des applications industrielles spécifiques.
Chimie analytique
En chimie analytique, les dérivés de carbamate de tert-butyle sont utilisés comme étalons ou réactifs dans diverses techniques analytiques. Ils peuvent être utilisés en chromatographie ou en spectrométrie de masse pour aider à identifier et à quantifier d'autres composés dans des mélanges complexes. Cette application est cruciale pour garantir la précision et la fiabilité des résultats analytiques en recherche et dans l'industrie.
Ces applications diverses mettent en évidence la polyvalence et l'importance des dérivés de carbamate de tert-butyle dans la recherche scientifique et les processus industriels.
NIST Chemistry WebBook ChemicalBook MilliporeSigma ChemicalBook : NIST Chemistry WebBook : ChemicalBook : MilliporeSigma : NIST Chemistry WebBook
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It can be inferred that the compound may selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Result of Action
Based on its potential interaction with voltage-gated sodium channels and regulation of crmp2, it can be inferred that the compound may have significant effects on cellular signaling pathways .
Action Environment
One study suggests that the absence of oxygen prevents the hydroperoxidation reaction of a similar compound .
Propriétés
IUPAC Name |
tert-butyl N-[3-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-18(2,3)26-17(25)20-9-5-8-19-16(24)12-6-7-14-13(10-12)11-15(23)22(4)21-14/h11-12H,5-10H2,1-4H3,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSTRNRRUYLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1CCC2=NN(C(=O)C=C2C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
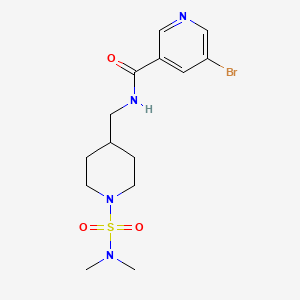
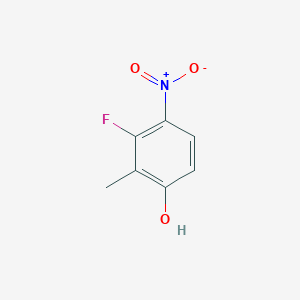
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430662.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2430666.png)
![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)
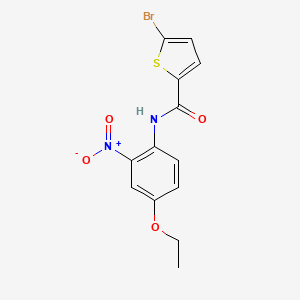
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
![5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2430677.png)

